N-(2-methoxyphenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide N-(2-methoxyphenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1070807-41-8
VCID: VC11923245
InChI: InChI=1S/C14H14N6O2S/c1-20-13-12(18-19-20)14(16-8-15-13)23-7-11(21)17-9-5-3-4-6-10(9)22-2/h3-6,8H,7H2,1-2H3,(H,17,21)
SMILES: CN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=CC=C3OC)N=N1
Molecular Formula: C14H14N6O2S
Molecular Weight: 330.37 g/mol

N-(2-methoxyphenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide

CAS No.: 1070807-41-8

Cat. No.: VC11923245

Molecular Formula: C14H14N6O2S

Molecular Weight: 330.37 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxyphenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide - 1070807-41-8

Specification

CAS No. 1070807-41-8
Molecular Formula C14H14N6O2S
Molecular Weight 330.37 g/mol
IUPAC Name N-(2-methoxyphenyl)-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide
Standard InChI InChI=1S/C14H14N6O2S/c1-20-13-12(18-19-20)14(16-8-15-13)23-7-11(21)17-9-5-3-4-6-10(9)22-2/h3-6,8H,7H2,1-2H3,(H,17,21)
Standard InChI Key LCHWAOFCCHLSTM-UHFFFAOYSA-N
SMILES CN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=CC=C3OC)N=N1
Canonical SMILES CN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=CC=C3OC)N=N1

Introduction

N-(2-methoxyphenyl)-2-({3-methyl-3H- triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a complex organic compound characterized by its unique molecular structure, which includes a methoxyphenyl group, a triazolo-pyrimidine moiety, and a sulfanyl linkage. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Key Features:

  • Molecular Formula: C14_{14}H16_{16}N4_{4}O2_{2}S

  • CAS Number: 1070807-41-8

  • Molecular Weight: Approximately 304.36 g/mol

Synthesis and Characterization

The synthesis of N-(2-methoxyphenyl)-2-({3-methyl-3H- triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide typically involves multi-step organic synthesis techniques. These methods often require precise control over reaction conditions to ensure high yield and purity.

Synthesis Steps:

  • Preparation of Starting Materials: This involves the synthesis or procurement of the necessary precursors, such as the methoxyphenyl group and the triazolo-pyrimidine core.

  • Formation of the Sulfanyl Linkage: This step typically involves the reaction of the triazolo-pyrimidine moiety with a sulfanyl-containing reagent to form the desired linkage.

  • Acetamide Formation: The final step involves the attachment of the acetamide group to complete the compound.

Potential Biological Activities

Preliminary studies suggest that N-(2-methoxyphenyl)-2-({3-methyl-3H- triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide may exhibit biological activities relevant to pharmacology. Compounds with similar structures have been investigated for their potential as therapeutic agents, particularly in areas such as anticancer and antiviral research.

Potential Applications:

  • Anticancer Agents: The presence of the triazole and pyrimidine moieties suggests potential applications in cancer therapy.

  • Antiviral Agents: The structural complexity of the compound may allow it to interact with viral enzymes or proteins.

Research Findings and Data

While specific data on N-(2-methoxyphenyl)-2-({3-methyl-3H- triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is limited, compounds with similar structures have shown promising results in biological assays.

Example Data:

Compound StructureBiological ActivityReference
Triazole DerivativesAnticancer Activity
Pyrimidine MoietiesAntiviral Potential

Future Directions:

  • In Vivo Studies: Further in vivo studies are required to assess the compound's efficacy and safety.

  • Structure Optimization: Modifications to the compound's structure could enhance its biological activity and pharmacokinetic properties.

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